molecular formula C8H5N3O2 B091601 5-Nitroquinoxaline CAS No. 18514-76-6

5-Nitroquinoxaline

Cat. No. B091601
Key on ui cas rn: 18514-76-6
M. Wt: 175.14 g/mol
InChI Key: WZBOWHSZOCPDMB-UHFFFAOYSA-N
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Patent
US06313126B1

Procedure details

To a three neck 250 mL round bottom flask equipped with a reflux condenser and nitrogen inlet was added 5-nitro-quinoxaline (4 g, 22.8 mmol) dissolved in HOAc (60 mL). The mixture was heated to boiling, removed from heat, and solid Fe powder (3.83 g, 68.6 mmol) was added. Vigorous boiling was observed. The reaction mixture was heated at reflux 10 minutes and then poured into H2O (100 mL) and ice. The aqueous solution was filtered and basified to pH>10 with 1 M NaOH, and extracted in EtOAc (3×200 mL). The organic layers were combined, dried over Na2SO4, and concentrated. The resulting oil was purified by column chromatography (40% EtOAc/Hexanes) yielding 2.03 g (61%) of an orange solid: mp 87-90° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.83 g
Type
catalyst
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.O>CC(O)=O.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2N=CC=NC2=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
3.83 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three neck 250 mL round bottom flask equipped with a reflux condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted in EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (40% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2N=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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